

A Cross-Species Comparative Guide to the TPPP3 Gene and Protein

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This guide provides a comprehensive comparison of the Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) gene and protein sequences across various species, tailored for researchers, scientists, and drug development professionals. We present quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of TPPP3's conservation, divergence, and functional pathways.

Data Presentation: Quantitative Comparison of TPPP3 Orthologs

The following table summarizes the key quantitative data for TPPP3 orthologs in Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), and Danio rerio (zebrafish). Drosophila melanogaster (fruit fly) does not possess a direct TPPP3 ortholog; instead, it has a single TPPP homolog, known as Ringer (CG4893), which is homologous to the entire vertebrate TPPP family.

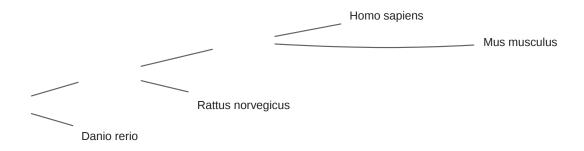


Species	Gene Symbol	NCBI Gene ID	UniProtKB Accession	Protein Length (Amino Acids)	Sequence Identity to Human TPPP3 (%)
Homo sapiens	TPPP3	51673[1]	Q9BW30[2]	176	100%
Mus musculus	Тррр3	67971	Q1JPR8	176	93.8%
Rattus norvegicus	Тррр3	290940	Q5PPN5	176	93.2%
Danio rerio	tppp3	559490	A5D6Y9	179	67.2%

Note on Drosophila melanogaster: The fruit fly genome contains a single gene, Ringer (CG4893), which is a homolog to the vertebrate TPPP family. Due to the significant evolutionary distance and the absence of a direct one-to-one ortholog of TPPP3, a direct percentage identity is not as informative as for the vertebrate species.

Phylogenetic Analysis

The evolutionary relationship of TPPP3 across the selected vertebrate species was inferred using multiple sequence alignment of the protein sequences followed by the construction of a phylogenetic tree. The branch lengths are proportional to the amount of evolutionary change.



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Caption: Phylogenetic tree of TPPP3 orthologs.

Experimental Protocols

Detailed methodologies for key experiments investigating TPPP3 function are provided below.

Co-Immunoprecipitation (Co-IP) for TPPP3-β-catenin Interaction

This protocol outlines the steps to verify the physical interaction between TPPP3 and β -catenin, a key component of the Wnt signaling pathway.

Materials:

- Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Anti-TPPP3 antibody
- Anti-β-catenin antibody
- Protein A/G magnetic beads
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., Glycine-HCl, pH 2.5)
- SDS-PAGE gels and Western blot reagents

Procedure:

- Cell Lysis: Culture and harvest cells expressing both TPPP3 and β-catenin. Lyse the cells in cold lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Immunoprecipitation: Incubate the cell lysate with an anti-TPPP3 antibody overnight at 4°C with gentle rotation.
- Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.



- Washing: Pellet the beads using a magnetic stand and wash them three times with cold wash buffer to remove non-specific binding proteins.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Western Blot Analysis: Neutralize the eluted samples and analyze them by SDS-PAGE and Western blotting using an anti-β-catenin antibody to detect the co-immunoprecipitated protein.



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Caption: Co-Immunoprecipitation workflow.



siRNA-mediated Knockdown of TPPP3 and Western Blot Analysis of the NF-κB/COX-2 Pathway

This protocol describes the process of reducing TPPP3 expression using small interfering RNA (siRNA) to investigate its impact on the NF-kB and COX-2 signaling pathway.[3][4][5][6][7]

Materials:

- TPPP3-specific siRNA and control siRNA
- Lipofectamine RNAiMAX or similar transfection reagent
- Opti-MEM reduced-serum medium
- Cell culture medium and plates
- Reagents for Western blotting, including antibodies against TPPP3, NF-κB p65, and COX-2

Procedure:

- Cell Seeding: Plate cells in a 6-well plate and grow to 60-80% confluency.
- siRNA Transfection:
 - For each well, dilute TPPP3 siRNA or control siRNA in Opti-MEM.
 - In a separate tube, dilute the transfection reagent in Opti-MEM.
 - Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
 - Add the siRNA-lipid complex to the cells and incubate for 24-48 hours.
- Protein Extraction: Lyse the cells and quantify protein concentration.
- Western Blot Analysis: Perform Western blotting on the cell lysates to assess the knockdown efficiency of TPPP3 and the expression levels of NF-kB p65 and COX-2.





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Caption: siRNA knockdown and Western blot workflow.

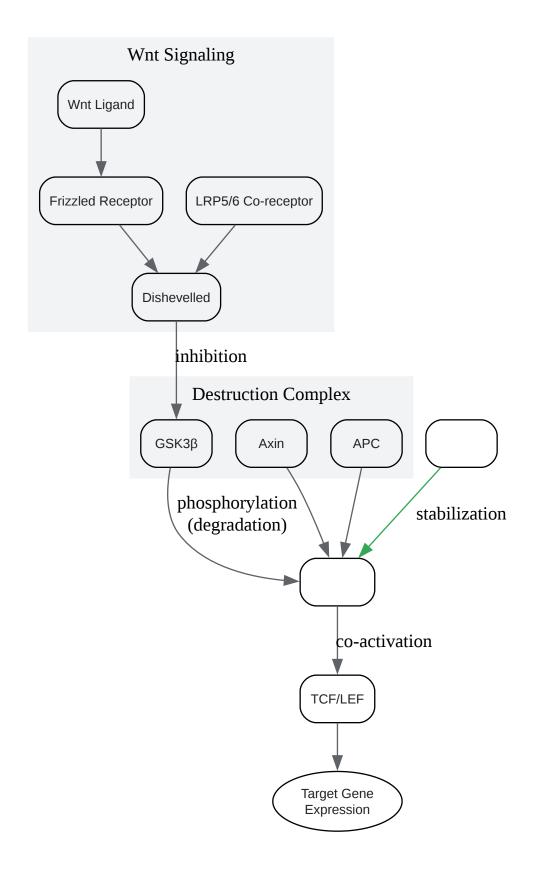
Signaling Pathway Involvement

TPPP3 has been implicated in several critical signaling pathways, including the Wnt/β-catenin and NF-κB/COX-2 pathways.

TPPP3 in the Wnt/β-catenin Signaling Pathway

TPPP3 has been shown to interact with β -catenin, a central component of the Wnt signaling pathway.[8][9] This interaction is crucial for processes such as embryo implantation. The following diagram illustrates the proposed role of TPPP3 in this pathway.





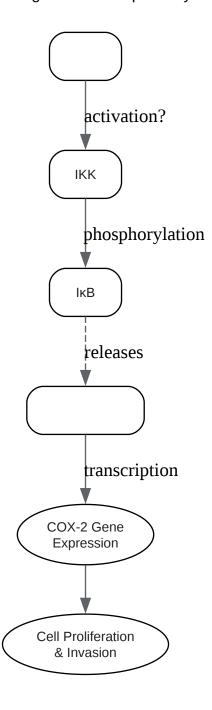
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Caption: TPPP3's role in the Wnt/β-catenin pathway.



TPPP3 in the NF-kB/COX-2 Signaling Pathway

In certain cancers, silencing of TPPP3 has been shown to inactivate the NF-κB/COX-2 signaling pathway, leading to suppressed cell proliferation, invasion, and migration. This suggests TPPP3 may be a positive regulator of this pathway.



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Caption: TPPP3's involvement in the NF-kB/COX-2 pathway.



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